molecular formula C17H15NO6 B2430435 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid CAS No. 307339-68-0

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid

Cat. No.: B2430435
CAS No.: 307339-68-0
M. Wt: 329.308
InChI Key: OWJIRJKWNACNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid is a complex organic compound with the molecular formula C17H15NO6 This compound features a unique structure that includes a dihydroisobenzofuran moiety linked to a benzoic acid derivative through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the dihydroisobenzofuran core, which is then functionalized with methoxy groups. The final step involves the coupling of this intermediate with a benzoic acid derivative through an amide bond formation reaction. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid
  • Methyl 4-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoate

Uniqueness

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid stands out due to its specific functional groups and the unique combination of the dihydroisobenzofuran and benzoic acid moieties.

Properties

IUPAC Name

4-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-12-8-7-11-13(14(12)23-2)17(21)24-15(11)18-10-5-3-9(4-6-10)16(19)20/h3-8,15,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIRJKWNACNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.